molecular formula C18H24N2O5 B14668901 2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid CAS No. 40513-10-8

2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid

Cat. No.: B14668901
CAS No.: 40513-10-8
M. Wt: 348.4 g/mol
InChI Key: BRQWIAOCVUYJKZ-UHFFFAOYSA-N
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Description

2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid is a synthetic organic compound that features a piperazine ring, an ethoxy group, and a phenyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in acetonitrile at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and phenyl group contribute to its binding affinity and specificity, while the ethoxy group can influence its solubility and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid is unique due to its combination of a piperazine ring, an ethoxy group, and a phenyl group. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

CAS No.

40513-10-8

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

2-[4-(2-ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid

InChI

InChI=1S/C18H24N2O5/c1-2-25-17(22)13-19-8-10-20(11-9-19)15(18(23)24)12-16(21)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,23,24)

InChI Key

BRQWIAOCVUYJKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C(CC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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